3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide”, pyrazole derivatives are generally synthesized through various methods, including condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones with nitroolefins mediated with strong bases .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including pyrazole-bearing compounds, exhibit potent antimicrobial properties. Researchers have reported that some derivatives of 1,3-diazole (imidazole) possess antibacterial, antimycobacterial, and antifungal activities. While specific studies on 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide are limited, it’s worth exploring its potential in combating microbial infections .
Antiparasitic Effects
Imidazole-based compounds have shown promise as antiprotozoal agents. Although direct evidence for this specific compound is scarce, its structural similarity to other imidazole derivatives suggests potential antiparasitic activity. Further investigations could reveal its efficacy against protozoan parasites .
Anti-Inflammatory Properties
Imidazole-containing molecules often exhibit anti-inflammatory effects. While data on 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide are limited, exploring its impact on inflammatory pathways could yield valuable insights for drug development .
Antitumor Potential
Certain imidazole derivatives demonstrate antitumor activity. Although specific studies on this compound are lacking, its unique structure warrants investigation. Researchers could explore its effects on cancer cell lines and tumor models .
Antioxidant Activity
Imidazole-based compounds often possess antioxidant properties. Investigating the radical-scavenging ability of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide could contribute to our understanding of its potential health benefits .
Molecular Simulation Studies
Researchers have used molecular simulations to understand the binding interactions of related pyrazole compounds. These studies can guide drug design and optimization. Investigating the binding patterns of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide with relevant protein targets could provide valuable insights .
Mechanism of Action
Target of Action
The primary targets of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanohydrazide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, thereby inhibiting their growth and proliferation .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-5-6(8)4-10-12(5)3-2-7(13)11-9/h4H,2-3,9H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFMDMXKKHVOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204426 | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004644-59-0 | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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